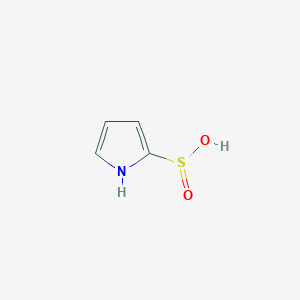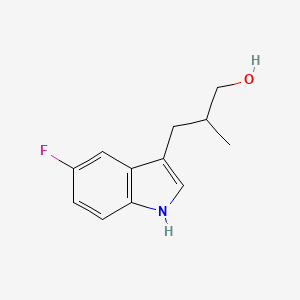
3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are commonly found in natural products, pharmaceuticals, and agrochemicals. The presence of the fluorine atom in the indole ring enhances the compound’s biological activity and stability.
Méthodes De Préparation
The synthesis of 3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Side Chain Introduction: The 2-methylpropan-1-ol side chain can be introduced through alkylation reactions using appropriate alkyl halides and base catalysts.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the indole ring can be reduced to indoline using hydrogenation catalysts.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. For instance, nucleophilic aromatic substitution can replace the fluorine with an amino group using ammonia or amines.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in multicomponent reactions to generate diverse chemical libraries.
Biology: The compound’s indole core is known for its biological activity, making it a valuable scaffold for designing bioactive molecules, including enzyme inhibitors and receptor modulators.
Medicine: Indole derivatives, including this compound, are explored for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It can be used in the development of agrochemicals and other industrial applications where indole derivatives are beneficial.
Mécanisme D'action
The mechanism of action of 3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to its targets, which may include enzymes, receptors, and other proteins. The indole ring can participate in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol can be compared with other indole derivatives such as:
3-(5-fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione: This compound is also a fluorinated indole derivative but has a different side chain, which may result in different biological activities and applications.
2-(5-fluoro-1H-indol-3-yl)ethanamine: Another fluorinated indole derivative with a different side chain, used in various research applications.
1H-indole-3-carbaldehyde: A precursor for many indole derivatives, including those with fluorine substitution.
The uniqueness of this compound lies in its specific side chain and fluorine substitution, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H14FNO |
|---|---|
Poids moléculaire |
207.24 g/mol |
Nom IUPAC |
3-(5-fluoro-1H-indol-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H14FNO/c1-8(7-15)4-9-6-14-12-3-2-10(13)5-11(9)12/h2-3,5-6,8,14-15H,4,7H2,1H3 |
Clé InChI |
MDFXEBHFRNJRSS-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=CNC2=C1C=C(C=C2)F)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B12974622.png)

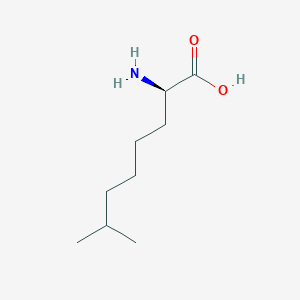


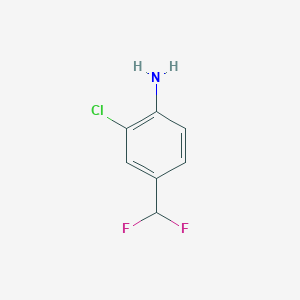
![2-Ethylimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B12974658.png)
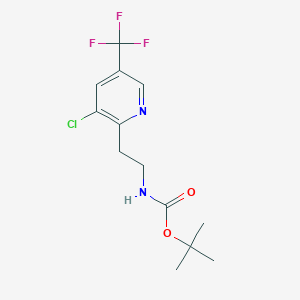
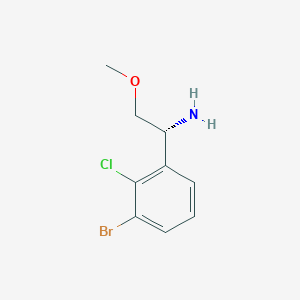
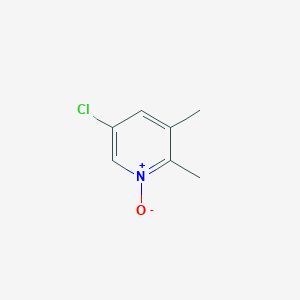
![(R)-6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-3-(3-hydroxy-3-methylbut-1-yn-1-yl)-2-methyl-2H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B12974670.png)
